4,4'-DI(1,2,3-Triazolyl) disulfide hydrate 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate TD-3 is an inhibitor of the salt-bridge formation between β-Asp94 and β-His146 hemoglobin (Hb), binding to Hb β-Cys93.
Brand Name: Vulcanchem
CAS No.: 6440-09-1
VCID: VC0544801
InChI: InChI=1S/C4H4N6S2/c1-3(7-9-5-1)11-12-4-2-6-10-8-4/h1-2H,(H,5,7,9)(H,6,8,10)
SMILES: C1=NNN=C1SSC2=NNN=C2
Molecular Formula: C4H4N6S2
Molecular Weight: 200.3 g/mol

4,4'-DI(1,2,3-Triazolyl) disulfide hydrate

CAS No.: 6440-09-1

Cat. No.: VC0544801

Molecular Formula: C4H4N6S2

Molecular Weight: 200.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4,4'-DI(1,2,3-Triazolyl) disulfide hydrate - 6440-09-1

Specification

CAS No. 6440-09-1
Molecular Formula C4H4N6S2
Molecular Weight 200.3 g/mol
IUPAC Name 4-(2H-triazol-4-yldisulfanyl)-2H-triazole
Standard InChI InChI=1S/C4H4N6S2/c1-3(7-9-5-1)11-12-4-2-6-10-8-4/h1-2H,(H,5,7,9)(H,6,8,10)
Standard InChI Key NLSOBKJRPPRVSB-UHFFFAOYSA-N
SMILES C1=NNN=C1SSC2=NNN=C2
Canonical SMILES C1=NNN=C1SSC2=NNN=C2
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of two 1,2,3-triazole rings connected by a disulfide (-S-S-) bridge. Each triazole ring contains three nitrogen atoms, contributing to the molecule’s electron-deficient aromatic system. The hydrate form includes variable water molecules (xH2Ox\text{H}_2\text{O}), though some suppliers classify moisture as an impurity and market the anhydrous form under the same CAS number . X-ray crystallography confirms that the disulfide bond adopts a gauche conformation, with a dihedral angle of 84.7° between the triazole planes, optimizing steric and electronic interactions .

Spectroscopic and Computational Data

  • IUPAC Name: 4-(2H-triazol-4-yldisulfanyl)-2H-triazole .

  • InChI Key: NLSOBKJRPPRVSB-UHFFFAOYSA-N .

  • SMILES: C1=NNN=C1SSC2=NNN=C2 .

  • XRD Analysis: Crystals belong to the monoclinic P21P2_1 space group, with unit cell parameters a=8.92A˚a = 8.92 \, \text{Å}, b=10.34A˚b = 10.34 \, \text{Å}, c=12.07A˚c = 12.07 \, \text{Å}, and β=90.2\beta = 90.2^\circ .

Synthesis and Purification

Quality Control

Vendor specifications mandate HPLC purity ≥98.0%, with titration confirming sulfur content. Residual solvents are absent due to the compound’s crystalline nature . Storage at room temperature (<15°C) in moisture-free environments prevents decomposition .

Physicochemical Properties

Thermal and Solubility Profile

PropertyValueSource
Melting Point215–217°C (decomposes)
Solubility in DMSO10 mM (clear at 25°C)
Hydration Water Content≤8.0% (Karl Fischer titration)

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Thermal gravimetric analysis (TGA) shows a 7.5% mass loss at 100°C, corresponding to water evaporation .

Applications in Research and Industry

Antimicrobial Development

The disulfide bond’s redox activity enables disruption of microbial thiol homeostasis. In Staphylococcus aureus models, 4,4'-di(1,2,3-triazolyl) disulfide hydrate inhibits glutathione reductase (GR) at IC50=2.3μM\text{IC}_{50} = 2.3 \, \mu\text{M}, surpassing standard antibiotics like ciprofloxacin (IC50=5.1μM\text{IC}_{50} = 5.1 \, \mu\text{M}) .

Polymer Chemistry

As a cross-linker in polyurethane foams, the compound increases tensile strength by 40% compared to traditional agents (e.g., hexamethylene diisocyanate). This enhancement arises from dynamic S-S bonds that dissipate mechanical stress .

Hemoglobin Modification

In a landmark study, TD-3 (the compound’s research code) covalently binds to β-Cys93 of hemoglobin, destabilizing the T-state and increasing oxygen affinity (P50P_{50} reduced by 32% at pH 7.4). This mechanism reduces hypoxia-induced sickling in erythrocytes by 68%, positioning it as a potential sickle cell disease therapeutic .

Pharmacological and Toxicological Profile

In Vivo Pharmacokinetics

Mouse studies show a plasma half-life (t1/2t_{1/2}) of 4.2 hours following intravenous administration. The compound distributes preferentially to erythrocytes (AUC = 1,240 μg·h/mL) over plasma (AUC = 89 μg·h/mL) .

ParameterResultSource
Acute Oral ToxicityLD50_{50} > 2,000 mg/kg (rat)
Skin IrritationModerate (OECD 404)
Ocular ToxicityIrreversible corneal damage

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator